N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide
Description
N1-((3-((4-Bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide is a synthetic oxalamide derivative characterized by a sulfonyl-substituted oxazolidine core and a 2-methoxyphenethyl side chain. The compound’s structure features a 4-bromophenylsulfonyl group attached to the oxazolidine ring, which confers distinct electronic and steric properties. The oxalamide backbone (N1–C(=O)–C(=O)–N2) is a common pharmacophore in medicinal chemistry, often associated with antiviral, antimicrobial, or enzyme-inhibitory activities .
Properties
IUPAC Name |
N'-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN3O6S/c1-30-18-5-3-2-4-15(18)10-11-23-20(26)21(27)24-14-19-25(12-13-31-19)32(28,29)17-8-6-16(22)7-9-17/h2-9,19H,10-14H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOKZIALXYIBGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that oxazolidin-2-one based compounds, which this compound is a part of, have been used as antibacterial agents.
Mode of Action
The specific mode of action for this compound is not directly available. But, it can be inferred from the general mechanism of oxazolidin-2-one based antibacterial agents. These agents have a unique mechanism of action, which has gained them popularity and interest in the scientific community.
Biological Activity
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of an oxazolidinone ring and an oxalamide group, along with a sulfonyl moiety derived from 4-bromophenyl. Its molecular formula is , and it has a molecular weight of 505.4 g/mol . The structural complexity contributes to its biological interactions, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The oxazolidinone ring can form hydrogen bonds with active site residues, while the bromophenyl sulfonyl group engages in hydrophobic interactions. These interactions may modulate the activity of target proteins, leading to therapeutic effects .
1. Analgesic Activity
Recent studies have highlighted the analgesic potential of compounds related to oxazolidinones. For instance, derivatives containing a similar sulfonamide structure have shown significant inhibition of COX-2 enzyme activity, which is crucial in pain and inflammation pathways. Some derivatives exhibited half-maximal inhibitory concentration (IC50) values lower than those of established analgesics like celecoxib .
2. Anti-inflammatory Properties
The anti-inflammatory effects are also noteworthy, with several derivatives demonstrating efficacy in reducing inflammation markers in experimental models. Molecular docking studies suggest that these compounds can effectively bind to COX-2 and other pain-related biological targets, indicating their potential as new anti-inflammatory agents .
Table 1: Summary of Biological Activities
Case Study: Analgesic Efficacy
In a study evaluating new oxazolones, the compound demonstrated notable analgesic activity in writhing and hot plate tests. The results indicated that modifications in the chemical structure could enhance analgesic potency without increasing toxicity .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related oxalamide derivatives, focusing on molecular features, synthesis, and biological activities.
Structural Analogues with Sulfonyl-Oxazolidine Moieties
Compounds sharing the sulfonyl-oxazolidine scaffold exhibit variations in substituents that influence their physicochemical and biological properties:
Key Observations :
- The 4-bromophenyl-sulfonyl group in the target compound introduces steric bulk and electron-withdrawing effects compared to dihydrodioxin or dimethoxyphenyl substituents .
- Bromine’s hydrophobicity and polarizability may enhance membrane permeability or target binding compared to methoxy or methyl groups .
Phenethyl-Oxalamides with Varied N1 Substituents
The N2-(2-methoxyphenethyl) group is conserved in several oxalamides, while N1 modifications dictate activity:
Key Observations :
- Compared to compound 70 (SCD1 inhibitor), the sulfonyl-oxazolidine core may confer metabolic stability, as sulfonamides resist amide hydrolysis in hepatocyte assays .
Key Observations :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step protocols, including sulfonylation of oxazolidine intermediates and subsequent coupling with oxalamide precursors. Key steps include:
- Sulfonylation : Reacting 3-aminooxazolidine with 4-bromobenzenesulfonyl chloride under inert conditions (argon/nitrogen) in dichloromethane at 0–5°C, followed by gradual warming to room temperature .
- Oxalamide Formation : Coupling the sulfonylated oxazolidine with 2-methoxyphenethylamine using oxalyl chloride or EDCI/HOBt as coupling agents in DMF or THF. Yield optimization (65–80%) requires precise stoichiometry, anhydrous conditions, and pH control (e.g., triethylamine as a base) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for >95% purity .
Q. How can NMR and mass spectrometry be used to confirm the structural integrity of this compound?
- Methodological Answer :
- 1H/13C-NMR : Key signals include:
- Oxazolidine protons : δ 3.5–4.5 ppm (multiplet, CH2 and CH groups in the ring) .
- 4-Bromophenylsulfonyl group : δ 7.6–7.8 ppm (doublet, aromatic protons) .
- 2-Methoxyphenethyl : δ 6.8–7.2 ppm (aromatic), δ 3.8 ppm (OCH3), and δ 2.7–3.1 ppm (CH2NH) .
- HRMS : Expected molecular ion [M+H]+ at m/z ≈ 567.05 (C22H24BrN3O6S) with isotopic pattern confirming bromine .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against serine hydrolases or kinases using fluorogenic substrates (e.g., AMC-tagged peptides) at 10–100 µM concentrations .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Solubility/Stability : Use HPLC-UV to assess stability in PBS (pH 7.4) and DMSO stock solutions over 72 hours .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Functional Group Variation : Synthesize analogs with:
- Sulfonyl replacements : Replace 4-bromophenyl with 4-fluorophenyl or nitro groups to assess electronic effects .
- Oxazolidine modifications : Introduce methyl or ethyl substituents to probe steric hindrance .
- Assay Design : Parallel testing against off-target enzymes (e.g., COX-2, CYP450 isoforms) to quantify selectivity indices .
- Computational Modeling : Docking studies (AutoDock Vina) using X-ray structures of target proteins (e.g., PDB 3LN1) to predict binding modes .
Q. How should contradictory data in enzyme inhibition assays be resolved?
- Methodological Answer :
- Dose-Response Validation : Repeat assays with 8-point dilution series (0.1–100 µM) to confirm IC50 trends .
- Kinetic Analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Proteomic Profiling : SILAC-based mass spectrometry to identify unintended protein interactions .
Q. What strategies mitigate stability issues during in vitro biological testing?
- Methodological Answer :
- Formulation Optimization : Use cyclodextrin complexes or lipid nanoparticles to enhance aqueous solubility .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
- Temperature Control : Store stock solutions at –80°C in amber vials to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
